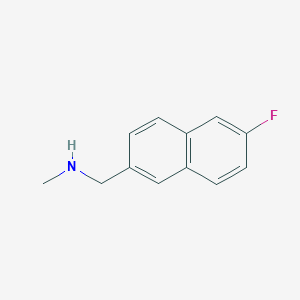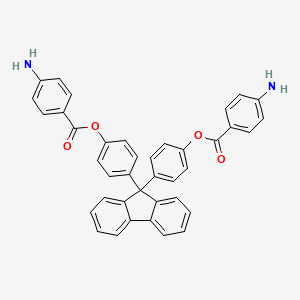
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is a complex organic compound that features a fluorene core with bis(4,1-phenylene) and bis(4-aminobenzoate) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) typically involves multi-step organic reactions. One common method includes the condensation reaction of 9-fluorenone with phenol derivatives under acidic conditions to form the fluorene core. This is followed by further functionalization with aminobenzoate groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of bifunctional ionic liquids as catalysts to enhance the reaction efficiency and selectivity. These ionic liquids can facilitate the condensation and substitution reactions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The nitro groups in the aminobenzoate moieties can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and resins.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry: Acts as a monomer in the synthesis of polyimides and other advanced polymers with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) involves its interaction with various molecular targets and pathways. The compound’s fluorene core provides rigidity and planarity, which enhances its electronic properties. The aminobenzoate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with hydroxyl groups instead of aminobenzoate groups.
4,4′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Contains diphenylaniline groups instead of aminobenzoate groups.
Uniqueness
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is unique due to its combination of fluorene core and aminobenzoate groups, which impart distinct electronic and structural properties. This makes it particularly suitable for applications in advanced materials and organic electronics .
Properties
Molecular Formula |
C39H28N2O4 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[4-[9-[4-(4-aminobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C39H28N2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H,40-41H2 |
InChI Key |
BRCYBGUVPUKBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)N)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



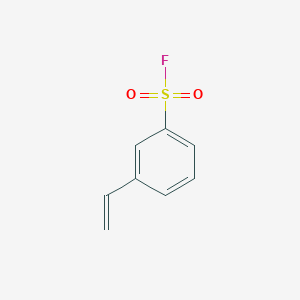
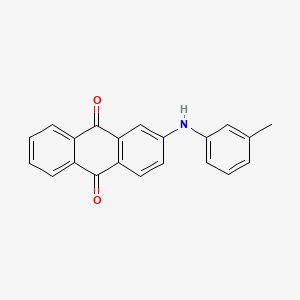
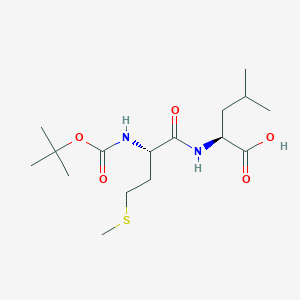
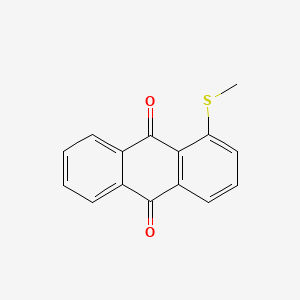
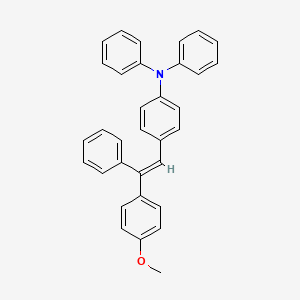

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

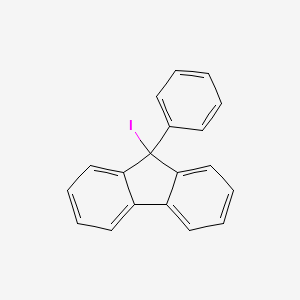
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
